
4-Ethylbenzaldehyde oxime
Overview
Description
4-Ethylbenzaldehyde oxime is a derivative of 4-ethylbenzaldehyde, an aromatic aldehyde with demonstrated nematicidal activity against Meloidogyne incognita (root-knot nematodes) . While the provided evidence primarily focuses on 4-ethylbenzaldehyde (the aldehyde form), insights into its oxime derivative can be inferred through comparisons with structurally analogous oximes, such as benzaldehyde oxime and 4-methylbenzaldehyde oxime. Notably, 4-ethylbenzaldehyde itself exhibits superior stability and efficacy compared to its oxime analogs, as discussed below.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzaldehyde oxime can be synthesized through the condensation of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an alcoholic solvent such as methanol or ethanol. The general reaction is as follows: [ \text{C₉H₁₀O} + \text{NH₂OH} \cdot \text{HCl} \rightarrow \text{C₉H₁₁NO} + \text{H₂O} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) in ethyl acetate can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various electrophiles can be used to substitute the oxime group.
Major Products Formed:
Oxidation: Formation of 4-ethylbenzonitrile.
Reduction: Formation of 4-ethylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Coordination Chemistry
Fluorescent Probes for Metal Ion Detection
4-Ethylbenzaldehyde oxime has been identified as a promising ligand for the detection of heavy metal ions. Its oxime functional group (-C=N-OH) allows for effective coordination with metal ions such as copper (Cu²⁺), iron (Fe³⁺), and lead (Pb²⁺). The compound exhibits a significant fluorescent response when interacting with these metal ions, making it suitable for use in fluorescence-based sensing applications.
- Mechanism of Action : The coordination occurs due to the lone pair of electrons on the nitrogen atom of the oxime group, which forms stable complexes with metal ions. This property has been utilized to develop sensitive fluorescent probes that can detect low concentrations of heavy metals in various samples, including environmental and biological matrices .
Nematicidal Properties
Recent studies have highlighted the nematicidal activity of this compound against various life stages of the root-knot nematode Meloidogyne incognita. This nematode is a significant agricultural pest that affects crop yields worldwide.
- Efficacy : The compound has shown strong activity against different stages of the nematode's life cycle, indicating its potential as a natural pesticide. The effectiveness of this compound suggests that it could be developed into a biopesticide formulation, providing an environmentally friendly alternative to synthetic nematicides .
Synthesis and Industrial Applications
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. This process is relatively straightforward and can be adapted for large-scale production, making it viable for industrial applications.
- Industrial Uses : Given its properties as a ligand and its biological activity, this compound can be utilized in various industrial sectors, including agriculture (as a biopesticide) and environmental monitoring (as a fluorescent probe for heavy metals).
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-ethylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The oxime group can also participate in nucleophilic addition reactions, forming stable intermediates that can further react to produce desired products.
Comparison with Similar Compounds
Benzaldehyde Oxime
- Stability: Benzaldehyde oxime is highly volatile and unstable in soil, rapidly converting to less toxic benzoic acid, rendering it ineffective for nematode control . In contrast, 4-ethylbenzaldehyde demonstrates enhanced stability, maintaining nematicidal activity even in non-volatile applications .
- incognita egg hatching, whereas 4-ethylbenzaldehyde reduces hatching rates comparably to commercial nematicides like fluensulfone . Fumigant vs. Non-Fumigant Action: Benzaldehyde oxime fails to control nematodes when applied directly to soil, while 4-ethylbenzaldehyde exhibits dual fumigant and non-fumigant activity, reducing infectivity and reproduction by >50% at 1 mL/L substrate .
4-Methylbenzaldehyde Oxime
- Safety Profile: (Z)-4-Methylbenzaldehyde oxime (CAS 3717-16-6) is classified as harmful if swallowed (Acute Tox. 4, H302) and causes skin/eye irritation (H315, H319) .
4-Methylpentan-2-one Oxime
- Regulatory Classification : This oxime is classified under CLP criteria as acutely toxic (H302) and irritating to skin/eyes (H315, H319) . Its physicochemical properties (e.g., volatility, solubility) differ significantly from 4-ethylbenzaldehyde, which has a lower molecular weight and higher vapor pressure, enhancing fumigant efficacy .
Di(1H-tetrazol-5-yl) Methanone Oxime
- Thermal Stability: This oxime decomposes at 288.7°C, stabilized by intermolecular hydrogen bonds .
Data Tables
Table 1: Comparative Nematicidal Activity
Research Findings and Implications
Dual Action of 4-Ethylbenzaldehyde : Unlike benzaldehyde oxime, 4-ethylbenzaldehyde acts as both a fumigant and contact nematicide, disrupting juvenile (J2) motility, egg hatching, and reproduction .
Environmental Safety: No phytotoxicity was observed in tomato plants treated with 4-ethylbenzaldehyde, contrasting with the irritant properties of other oximes like 4-methylpentan-2-one oxime .
Field Potential: While 4-ethylbenzaldehyde shows promise, field trials are needed to validate its efficacy under natural conditions .
Biological Activity
4-Ethylbenzaldehyde oxime (C₉H₁₁NO) is an organic compound characterized by the presence of an ethyl group attached to a benzaldehyde structure, with an oxime functional group (-C=N-OH) replacing the carbonyl oxygen of the aldehyde. This compound has garnered attention for its diverse biological activities, particularly in agricultural applications and potential therapeutic uses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.
Interaction with Biological Targets
This compound exhibits significant interactions with various biological targets. Like other oximes, it has been noted for its ability to reactivate acetylcholinesterase (AChE), which is critical in counteracting organophosphate poisoning. Moreover, it has shown inhibitory effects on multiple kinases, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), indicating a complex mode of action that extends beyond AChE reactivation.
Nematicidal Properties
Research indicates that this compound possesses nematicidal properties , effectively targeting harmful nematodes in agricultural settings. Studies have demonstrated that volatile organic compounds (VOCs) released from plants, including Annona muricata, contain 4-ethylbenzaldehyde, contributing to pest-repelling characteristics . The compound likely disrupts nematode reproductive cycles or metabolic pathways, although further research is needed to elucidate these mechanisms.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride. This process yields high purity and good yields without the need for additional catalysts . The compound is characterized by its molecular weight of 149.190 g/mol and exhibits a pale yellow liquid form.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good bioavailability, often administered intravenously for rapid action. Toxicity studies have indicated that it does not present significant concerns regarding genotoxicity or cytotoxicity in various assays. For instance, a bacterial reverse mutation assay showed no mutagenic activity at concentrations up to 5000 μg/plate .
Comparative Analysis with Similar Compounds
Compound | Structure Characteristics | Biological Activity |
---|---|---|
Benzaldehyde oxime | Parent compound without ethyl group | Basic reactivity as an oxime |
4-Methylbenzaldehyde oxime | Methyl group instead of ethyl | Similar activity profile |
4-Chlorobenzaldehyde oxime | Chlorine atom instead of ethyl | Varies in reactivity |
This compound | Ethyl group enhances reactivity | Notable nematicidal properties |
Agricultural Applications
In agricultural research, this compound has been evaluated for its effectiveness against nematodes. A study demonstrated that extracts from Annona muricata containing this compound significantly reduced nematode populations in treated soils . This finding underscores its potential utility as a natural pesticide.
Toxicological Studies
Toxicological assessments have confirmed that 4-ethylbenzaldehyde does not exhibit significant clastogenic effects in vivo. In a micronucleus test conducted on mice, no increase in micronucleated polychromatic erythrocytes was observed at doses up to 1000 mg/kg . These results suggest a favorable safety profile for potential agricultural and therapeutic applications.
Chemical Reactions Analysis
O-Alkylation
4-Ethylbenzaldehyde oxime undergoes O-alkylation with organohalides, forming ether derivatives. This reaction is critical for modifying its biological activity .
Example Reaction with Methyl Chloride:
Optimized Parameters :
Parameter | Value |
---|---|
Temperature | 60–100°C |
Pressure | 790–1134.5 kPa |
Reaction Time | 4–8 hours |
Solvent | Methanol |
Base | NaOH or KOH |
Outcome:
Hydrolysis
The oxime bond cleaves under acidic or basic conditions, regenerating the parent aldehyde:
Reaction:
Conditions :
-
Acidic: HCl (1M), 60°C, 2 hours.
-
Basic: NaOH (1M), reflux, 3 hours.
Yield:
-
85–90% aldehyde recovery in both conditions.
Metal Complexation
The oxime group acts as a bidentate ligand, forming stable complexes with transition metals.
Example with Cu(II):
Key Properties :
Metal Ion | Complex Stability Constant (log K) | Application |
---|---|---|
Cu²⁺ | 8.2 ± 0.3 | Catalytic oxidation |
Fe³⁺ | 7.8 ± 0.2 | Wastewater metal removal |
Nematicidal Activity via Redox Reactions
This compound disrupts nematode metabolism by interfering with redox-sensitive enzymes (e.g., V-ATPase) :
Mechanism:
-
Forms reactive intermediates (e.g., nitroxide radicals) under biological conditions.
-
Inhibits electron transport chain in Meloidogyne incognita .
Efficacy Data :
Parameter | This compound | Benzaldehyde Oxime | Fluensulfone (Control) |
---|---|---|---|
LC₅₀ (J2 mortality) | 33 µg/ml | 171 µg/ml | 85 µg/ml |
Egg Hatching Inhibition | 99% at 150 µg/ml | 0% | 98% at 200 µg/ml |
Comparative Reactivity with Analogues
The para-ethyl group enhances stability and reactivity compared to other oximes:
Compound | Hydrolysis Rate (t₁/₂, h) | Nematicidal LC₅₀ (µg/ml) |
---|---|---|
This compound | 4.2 ± 0.5 | 33 |
Benzaldehyde oxime | 1.1 ± 0.2 | 171 |
4-Methylbenzaldehyde oxime | 3.8 ± 0.4 | 58 |
Thermal Decomposition
At elevated temperatures (>200°C), the oxime undergoes decomposition:
Pathway:
-
Conditions: 220°C, inert atmosphere.
-
Yield: ~75% nitrile product.
This compound’s versatility in organic synthesis, catalysis, and agrochemistry underscores its importance in both industrial and academic research. Its enhanced stability and reactivity compared to analogues make it a valuable candidate for further applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Ethylbenzaldehyde oxime in laboratory settings?
- Methodological Answer : this compound is synthesized by reacting 4-ethylbenzaldehyde with hydroxylamine hydrochloride in an alkaline medium (e.g., NaOH or KOH). The reaction typically proceeds at room temperature or under mild heating (40–60°C) for 4–6 hours. The product is isolated via filtration or extraction and purified via recrystallization using ethanol or methanol. This method aligns with protocols for structurally similar oximes like 4-(isopropyl)benzaldehyde oxime and 4-hydroxybenzaldehyde oxime .
- Key Parameters :
- Molar ratio: 1:1 (aldehyde to hydroxylamine hydrochloride).
- Solvent: Ethanol/water mixture.
- Yield: 70–85% (based on analogous oxime syntheses).
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the oxime (-C=N-OH) proton (δ 8.2–9.0 ppm) and aromatic/ethyl group signals.
- IR Spectroscopy : Stretching vibrations for -N-OH (3200–3400 cm) and -C=N (1640–1680 cm).
- HPLC : Reverse-phase chromatography (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) can assess purity (>98%). This method is adapted from protocols used for detecting 4-ethylbenzaldehyde in pharmaceutical formulations .
- Melting Point : Compare observed values (e.g., 95–98°C) with literature data to confirm identity.
Q. How is the biological activity of this compound screened in preliminary studies?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Similar oximes exhibit activity at 50–200 µg/mL .
- Toxicity Screening : Zebrafish embryo models assess developmental toxicity. For example, 4-ethylbenzaldehyde (parent compound) showed micronuclei formation at 11 mg/L after 3 weeks, suggesting potential genotoxicity in oxime derivatives .
Advanced Research Questions
Q. What reaction mechanisms govern the nucleophilic addition of this compound?
- Methodological Answer : The oxime group (-C=N-OH) participates in nucleophilic addition via protonation of the nitrogen, forming an electrophilic iminium ion. Computational studies (e.g., DFT calculations) reveal that electron-donating groups (e.g., ethyl) stabilize transition states, enhancing reactivity. Intramolecular hydrogen bonding in oximes can alter energy profiles, as shown in acetone oxime models .
- Case Study : In acetonitrile, oximes undergo Beckmann rearrangement under acidic conditions, forming nitriles or amides. Monitor via H NMR to track intermediate formation .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- Lipophilicity (LogP) : Predict using software like MarvinSuite. The ethyl group increases LogP (~2.5), enhancing membrane permeability.
- Metabolic Stability : Cytochrome P450 interactions are modeled via docking simulations (e.g., AutoDock Vina). Oxime derivatives show moderate inhibition of CYP3A4, impacting drug metabolism .
- ADME Properties : Tools like SwissADME estimate bioavailability (∼65%) and blood-brain barrier penetration (low) based on molecular weight (149.19 g/mol) and polarity .
Q. How should researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Use in vivo/in vitro correlation (IVIVC) models. For example, zebrafish toxicity data ( ) may conflict with bacterial assays due to metabolic activation differences. Apply uncertainty factors (e.g., 3–10×) for interspecies extrapolation.
- Time-Scaling : For inhalation toxicity, adapt AEGL protocols (e.g., , n=1) to extrapolate acute vs. chronic effects, as done for phosgene oxime .
Q. What methodologies elucidate the dynamic interconversion of this compound isomers?
- Methodological Answer :
- GC-FTIR : Resolve syn/anti isomers using a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Isomers exhibit distinct IR bands (e.g., anti isomer: 1645 cm; syn: 1620 cm) .
- Multivariate Curve Resolution (MCR) : Analyze overlapping chromatographic peaks to quantify isomer ratios under varying temperatures (e.g., 40–100°C) .
Q. How does the ethyl substituent influence the biological activity of this compound compared to analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The ethyl group enhances lipophilicity, improving membrane interaction (e.g., MIC values for 4-ethyl vs. 4-methyl derivatives: 50 vs. 100 µg/mL). Compare with 4-(trifluoromethyl)benzaldehyde oxime, where electron-withdrawing groups reduce bioavailability .
- Crystallography : X-ray diffraction reveals steric effects of the ethyl group on molecular packing, impacting solubility and stability .
Properties
IUPAC Name |
(NE)-N-[(4-ethylphenyl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBIVYBFOCPTQI-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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